2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-piperidin-4-yl-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C11H13N3O/c1-2-9-11(13-5-1)15-10(14-9)8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2 |
InChI Key |
HJDIKEYLAZTQPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC3=C(O2)N=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Piperidin 4 Yl Oxazolo 5,4 B Pyridine and Analogs
Strategies for Oxazolo[5,4-b]pyridine (B1602731) Core Synthesis
The formation of the fused oxazolo[5,4-b]pyridine ring system is a key challenge that chemists have addressed through various synthetic routes. These methods often involve either forming the oxazole (B20620) ring onto a pre-existing pyridine (B92270) or constructing the pyridine ring onto an oxazole precursor.
The most prevalent strategy for constructing the oxazolo[5,4-b]pyridine core involves the cyclization to form the oxazole ring from appropriately substituted pyridine precursors. A common and effective method is the condensation of an ortho-amino hydroxypyridine with a carboxylic acid or its derivatives. researchgate.net Specifically, the reaction of 2-amino-3-hydroxypyridine (B21099) with a suitable carboxylic acid, promoted by a dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilylester (PPSE) at elevated temperatures, leads to the formation of the oxazole ring fused to the pyridine. researchgate.netclockss.org
Another innovative approach involves the reaction of 3-aminopyridine-2(1H)-ones with cyclic anhydrides of dicarboxylic acids. researchgate.net This reaction proceeds through the initial formation of a monoamide intermediate, which then undergoes an intramolecular cyclization in a one-step process to yield oxazolo[5,4-b]pyridine derivatives bearing a carboxylic acid linker. researchgate.net
Foundational synthetic methods for oxazole rings, such as the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones, also provide a basis for these more complex fused-ring syntheses. pharmaguideline.com Other relevant methods include the PIDA (phenyliodine diacetate)-mediated intramolecular cyclization of enamides and metal-free cyclization of N-propargylamides. rsc.orgorganic-chemistry.org
Table 1: Selected Cyclization Methods for Oxazole Ring Formation
| Precursors | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| 2-Amino-3-hydroxypyridine + Carboxylic Acid | PPA or PPSE, heat | 2-Substituted-oxazolo[5,4-b]pyridine | researchgate.netclockss.org |
| 3-Aminopyridine-2(1H)-one + Dicarboxylic Anhydride | Heat | Oxazolo[5,4-b]pyridine with carboxylic linker | researchgate.net |
| N-propargylamides | PhI(OAc)₂, LiI | Oxazolines and Oxazoles | rsc.org |
Alternatively, the pyridine ring can be constructed onto an existing oxazole core. One of the classic methods for pyridine synthesis that can be adapted for this purpose is the Diels-Alder reaction. In this approach, an oxazole derivative can act as a diene, reacting with a suitable dienophile (e.g., an electrophilic alkene) to form a bicyclic intermediate. wikipedia.org Subsequent loss of the oxygen bridge and aromatization yields the pyridine ring, a strategy that has been pivotal in the synthesis of vitamin B6 precursors. wikipedia.org
More modern strategies, such as [3+3] annulation, have also been developed for pyridine synthesis. These methods involve the reaction of two three-atom components, for example, the copper-catalyzed annulation of ketones with oxime acetates, to efficiently construct the six-membered pyridine ring. researchgate.net While not specifically documented for 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine, these general methodologies represent potential routes for its synthesis.
The synthesis of the oxazolo[5,4-b]pyridine core is typically embedded within a broader, multistep reaction sequence. These pathways often begin with commercially available, simple pyridine derivatives that are functionalized step-by-step to install the necessary groups for the final cyclization.
For instance, a synthetic pathway for the closely related thiazolo[5,4-b]pyridine (B1319707) scaffold starts with 2,4-dichloro-3-nitropyridine. nih.gov This starting material undergoes a series of transformations including selective nucleophilic substitution, reduction of the nitro group to an amine, and subsequent reactions to build the fused thiazole (B1198619) ring. nih.gov A similar logic applies to oxazolo[5,4-b]pyridines, where a substituted pyridine might undergo nitration, reduction, halogenation, and hydrolysis to generate the required 2-amino-3-hydroxy substitution pattern prior to the key cyclization step. Such multistep sequences allow for the controlled introduction of various substituents on the pyridine ring, providing access to a diverse library of analogs. researchgate.net
Introduction and Functionalization of the Piperidin-4-yl Moiety
Once the heterocyclic core is established or during its formation, the piperidin-4-yl group must be introduced. This can be achieved by coupling a complete piperidine (B6355638) ring to the core or by synthesizing the molecule from a piperidine-containing starting material.
Directly coupling a piperidine ring to a pre-formed oxazolo[5,4-b]pyridine core is a feasible, though less commonly reported, strategy. This would typically involve transition metal-catalyzed cross-coupling reactions. For example, if a 2-halo-oxazolo[5,4-b]pyridine could be synthesized, it could potentially undergo a palladium-catalyzed C-N cross-coupling reaction with piperidine or a protected piperidine derivative. researchgate.net Another potential method is the Negishi cross-coupling, which has been used for the direct α-arylation of protected piperidines and could theoretically be adapted for coupling with a suitable heterocyclic partner. nih.gov
The most direct and widely utilized method for synthesizing this compound and its analogs involves using a piperidine-containing building block from the outset. This approach incorporates the entire piperidin-4-yl moiety during the construction of the oxazole ring.
The key reaction involves the condensation of 2-amino-3-hydroxypyridine with a derivative of piperidine-4-carboxylic acid. researchgate.netclockss.org To prevent unwanted side reactions at the piperidine nitrogen, it is typically protected with a group such as a tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Bn) group. The protected piperidine-4-carboxylic acid or a derivative like N-benzyl-4-piperidylacetic acid is heated with the aminohydroxypyridine in the presence of a condensing agent like PPA. This one-pot reaction forms the oxazole ring and attaches the piperidine moiety at the 2-position simultaneously. clockss.org A final deprotection step is then required to remove the protecting group from the piperidine nitrogen, yielding the target compound. The hydrogenation of pyridines is a fundamental method for obtaining the piperidine cycle, which can then be functionalized for use in these syntheses. nih.gov
Table 2: Synthesis of Oxazolopyridine Analogs via Piperidine Precursors
| Pyridine Precursor | Piperidine Precursor | Reagent/Conditions | Yield | Reference |
|---|---|---|---|---|
| 5-Bromo-2-amino-3-hydroxypyridine | (1-Benzyl-4-piperidinyl)acetic acid | PPA, 200°C | 70% | clockss.org |
| 5-Bromo-2-amino-3-hydroxypyridine | 3-(1-Benzyl-4-piperidinyl)propanoic acid | PPA, 200°C | 71% | clockss.org |
| 5-Bromo-2-amino-3-hydroxypyridine | (1-Boc-4-piperidinyl)acetic acid | PPA, 200°C | 42% | clockss.org |
| 5-Bromo-2-amino-3-hydroxypyridine | 3-(1-Boc-4-piperidinyl)propanoic acid | PPA, 200°C | 53% | clockss.org |
Regioselective Functionalization of the Piperidine Ring
The regioselective functionalization of the piperidine ring in this compound is a critical step in the development of new analogs with tailored pharmacological profiles. While direct C-H functionalization of the piperidine ring can be challenging, several strategies can be employed to introduce substituents at specific positions.
One common approach involves the use of a pre-functionalized piperidine precursor during the synthesis of the core molecule. For instance, a piperidine ring with a desired substituent at the 2, 3, or 4-position can be used as a starting material. Another strategy is the activation of the piperidine ring for subsequent functionalization. This can be achieved through the introduction of a directing group or by leveraging the inherent reactivity of certain positions.
For example, the formation of an enamine from a piperidin-4-one derivative allows for electrophilic substitution at the 3-position. Subsequent reduction of the ketone would yield a 3-substituted piperidine. Additionally, directed metalation strategies, though more commonly applied to aromatic systems, can sometimes be adapted for heterocyclic systems to achieve regioselective functionalization.
The choice of the synthetic route will depend on the desired position of the substituent and the compatibility of the functional groups with the reaction conditions.
Derivatization and Analog Generation of this compound
The generation of a library of analogs based on the this compound scaffold is essential for structure-activity relationship (SAR) studies. This involves systematic modifications of different parts of the molecule.
The secondary amine of the piperidine ring is a readily accessible handle for introducing a wide variety of substituents. This functionalization is typically achieved through standard N-alkylation, N-acylation, N-sulfonylation, or reductive amination reactions. The choice of reaction conditions is crucial to avoid competing reactions on the oxazolo[5,4-b]pyridine core.
The use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, on the piperidine nitrogen can be advantageous during the synthesis of the core structure. Subsequent deprotection provides the free amine, which can then be derivatized with a diverse range of substituents. For example, reaction with various alkyl halides, acid chlorides, or sulfonyl chlorides can yield a library of N-substituted analogs.
| R-X | Reaction Type | Product |
| Alkyl Halide (e.g., CH₃I) | N-Alkylation | N-Methyl-2-(piperidin-4-yl)oxazolo[5,4-b]pyridine |
| Acid Chloride (e.g., CH₃COCl) | N-Acylation | N-Acetyl-2-(piperidin-4-yl)oxazolo[5,4-b]pyridine |
| Sulfonyl Chloride (e.g., TsCl) | N-Sulfonylation | N-Tosyl-2-(piperidin-4-yl)oxazolo[5,4-b]pyridine |
| Aldehyde/Ketone + Reducing Agent | Reductive Amination | N-Alkyl-2-(piperidin-4-yl)oxazolo[5,4-b]pyridine |
Modification of the oxazolo[5,4-b]pyridine core allows for the exploration of the electronic and steric effects of substituents on biological activity. Halogenation, for instance, can be achieved using various electrophilic halogenating agents. The position of halogenation will be directed by the inherent electronic properties of the heterocyclic system.
Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, or Sonogashira reactions, are powerful tools for introducing carbon-carbon bonds to the oxazolo[5,4-b]pyridine core. clockss.org These reactions typically require a halogenated precursor. For example, a bromo-substituted oxazolo[5,4-b]pyridine can be coupled with a variety of boronic acids (Suzuki), alkenes (Heck), or terminal alkynes (Sonogashira) to introduce diverse substituents.
Metalation of the oxazolo[5,4-b]pyridine ring, followed by quenching with an electrophile, is another strategy for introducing substituents. The regioselectivity of the metalation can be influenced by the presence of directing groups on the ring system. researchgate.net
| Reaction Type | Reagents | Product |
| Bromination | N-Bromosuccinimide (NBS) | Bromo-2-(piperidin-4-yl)oxazolo[5,4-b]pyridine |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl-2-(piperidin-4-yl)oxazolo[5,4-b]pyridine |
| Heck Coupling | Alkene, Pd catalyst, base | Alkenyl-2-(piperidin-4-yl)oxazolo[5,4-b]pyridine |
| Alkylation (from lithiated intermediate) | n-BuLi, then Alkyl halide | Alkyl-2-(piperidin-4-yl)oxazolo[5,4-b]pyridine |
The introduction of chirality can have a profound impact on the pharmacological properties of a molecule. For this compound, chiral centers can be introduced on the piperidine ring. This can be achieved through several approaches:
Chiral Pool Synthesis: Starting from an enantiomerically pure piperidine derivative.
Asymmetric Catalysis: Employing a chiral catalyst to induce enantioselectivity in a key bond-forming reaction during the synthesis of the piperidine ring.
Chiral Resolution: Separating a racemic mixture of a piperidine intermediate or the final product using techniques such as chiral chromatography or diastereomeric salt formation.
The development of enantioselective methods for the synthesis of substituted piperidines is an active area of research, and these methods can be applied to the synthesis of chiral analogs of this compound.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for the efficient and scalable synthesis of this compound and its analogs. Key parameters that are often varied include the choice of solvent, temperature, catalyst, and reaction time.
For instance, in palladium-catalyzed cross-coupling reactions on the oxazolo[5,4-b]pyridine core, the choice of the palladium catalyst, ligand, and base can significantly impact the reaction yield and purity of the product. Similarly, for the N-functionalization of the piperidine ring, the choice of base and solvent can influence the rate and selectivity of the reaction.
The use of high-throughput screening techniques can accelerate the optimization process by allowing for the rapid evaluation of a large number of reaction conditions. A systematic approach to optimization, such as Design of Experiments (DoE), can also be employed to identify the optimal set of reaction parameters. The goal is to develop a robust and reproducible synthetic route that provides the desired products in high yield and purity. mdpi.com
Structure Activity Relationship Sar Studies of 2 Piperidin 4 Yl Oxazolo 5,4 B Pyridine Derivatives
Impact of Piperidine (B6355638) Ring Substitutions on Biological Activity
The piperidine moiety is a crucial component of the 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine scaffold, and substitutions on this ring significantly modulate biological activity. The nitrogen atom of the piperidine ring is a common site for modification, allowing for the introduction of various substituents that can alter the compound's physicochemical properties, such as basicity, lipophilicity, and solubility, which in turn affects target binding and pharmacokinetics. researchgate.netscilit.com
Research on related heterocyclic scaffolds, such as thiazolo[5,4-b]pyridines, which are potent c-KIT inhibitors, provides a valuable model for understanding these effects. mdpi.com In these analogous series, modifications at the piperidine nitrogen have demonstrated a profound impact on inhibitory potency. For instance, introducing small alkyl groups, polar groups, or additional cyclic moieties can lead to substantial changes in activity.
Key findings from SAR studies on analogous compounds include:
N-Alkylation and N-Acylation: The introduction of different groups on the piperidine nitrogen can influence interactions with the target protein. For example, in a series of thiazolo[5,4-b]pyridine (B1319707) derivatives, a dimethylaminomethyl group on the piperidine ring was found to be less active than a (1-methylpiperidin-4-yl)methyl substituent, indicating that the nature and size of the N-substituent are critical for optimal activity. mdpi.com
Ring Conformation: Substituents on the piperidine ring can influence its conformational preference (chair, boat, or twist-boat), which can affect the orientation of the entire molecule within the binding pocket of a biological target. ajchem-a.com The position of functional groups (axial vs. equatorial) can lead to distinct intramolecular interactions and solvation effects, thereby modulating basicity and lipophilicity. researchgate.netscilit.com
Introduction of Functional Groups: Adding functional groups like hydroxyls, amides, or esters to the piperidine ring can create new hydrogen bonding opportunities or steric interactions, fine-tuning the compound's affinity and selectivity for its target.
The following table summarizes the effects of piperidine ring substitutions on the inhibitory activity of analogous thiazolo[5,4-b]pyridine derivatives against the c-KIT kinase. mdpi.com
| Compound ID (Analog) | Piperidine N-Substituent (R) | Relative c-KIT Inhibitory Activity (IC₅₀) |
|---|---|---|
| Analog 1 | -H (unsubstituted) | Baseline |
| Analog 2 (6v) | 4-(3-(dimethylamino)piperidin-1-yl)methyl | Less Active |
| Analog 3 (6w) | 4-((2-(dimethylamino)ethyl)(methyl)amino)methyl | Less Active |
| Analog 4 (6r) | (1-methylpiperidin-4-yl)methyl | Highly Active |
Influence of Oxazolo[5,4-b]pyridine (B1602731) Core Modifications on Bioactivity
The bicyclic oxazolo[5,4-b]pyridine core serves as the central scaffold, and its structural integrity is paramount for biological activity. Modifications to this core, either by altering the pyridine (B92270) ring or by replacing the oxazole (B20620) moiety with other five-membered heterocycles, can significantly impact target affinity and selectivity.
Bioisosteric replacement is a common strategy to explore the chemical space around the core. Key modifications include:
Oxazole to Thiazole (B1198619) Replacement: Replacing the oxygen atom of the oxazole ring with a sulfur atom to give a thiazolo[5,4-b]pyridine core can alter the geometry and electronic properties of the scaffold. Thiazolo[5,4-b]pyridine derivatives have been successfully developed as potent inhibitors of phosphoinositide 3-kinase (PI3K) and c-KIT. mdpi.comnih.gov This substitution can affect hydrogen bonding capabilities and van der Waals interactions within the target's active site.
Isomeric Scaffolds: The isomeric oxazolo[4,5-b]pyridine (B1248351) scaffold has also been investigated. Derivatives of this core have been identified as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a target for inflammatory diseases. uni.lu The different arrangement of the nitrogen and oxygen atoms in the fused ring system leads to a distinct pharmacological profile. nih.gov
Substitution on the Pyridine Ring: Adding substituents such as halogens, methyl, or methoxy (B1213986) groups to the pyridine portion of the core can modulate the electronic properties and provide additional points of interaction with the target protein.
The following table compares the biological activities of compounds with different heterocyclic cores.
| Core Structure | Primary Biological Target(s) | Reference |
|---|---|---|
| Oxazolo[5,4-b]pyridine | JAK1 Kinase, Anti-inflammatory | mdpi.comnih.gov |
| Oxazolo[4,5-b]pyridine | IRAK4 Kinase, GSK-3β | uni.luresearchgate.net |
| Thiazolo[5,4-b]pyridine | c-KIT, PI3Kα Kinase | mdpi.comnih.gov |
| Oxazolo[5,4-d]pyrimidine (B1261902) | VEGFR-2, EGFR, Anticancer | mdpi.comnih.govnih.gov |
Positional Effects of Functional Groups on Pharmacological Profile
The placement of functional groups on the oxazolo[5,4-b]pyridine core is a critical determinant of the pharmacological profile. SAR studies on related oxazolopyrimidine and thiazolopyridine systems have demonstrated that substituents at different positions of the bicyclic scaffold can have varied effects on potency and selectivity. mdpi.commdpi.com
For instance, in a series of 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines developed as VEGFR-2 inhibitors, the nature of the substituent at the 7-position was a key driver of activity. nih.gov Similarly, for thiazolo[5,4-b]pyridine based c-KIT inhibitors, optimization of the substituent at the 2-position was crucial for overcoming drug resistance. mdpi.com
While direct SAR data for the this compound is limited, inferences from analogous structures suggest:
Position 2: This position is occupied by the piperidin-4-yl group in the parent compound. In related series, this position often accommodates groups that project into a specific pocket of the target enzyme. For example, replacing a pyridyl group with a phenyl group at this position in thiazolo[5,4-b]pyridine PI3K inhibitors led to a significant decrease in activity, highlighting the importance of the nitrogen for hydrogen bonding. nih.gov
Positions 5, 6, and 7: These positions on the pyridine ring are key points for modification to enhance selectivity and physicochemical properties. Small, electron-donating or electron-withdrawing groups can be introduced to fine-tune the electronics of the aromatic system. In many kinase inhibitors, this region of the molecule interacts with the solvent-exposed part of the ATP-binding site, allowing for the introduction of larger groups to improve properties like solubility.
Stereochemical Effects on Biological Potency and Selectivity
Stereochemistry plays a vital role in the interaction between a drug molecule and its biological target. For this compound derivatives, chiral centers can be introduced by substitution on the piperidine ring. The spatial arrangement of these substituents can have a profound effect on biological potency and selectivity.
Biological systems are inherently chiral, and thus, enantiomers of a chiral drug often exhibit different pharmacological activities. One enantiomer may fit perfectly into a binding site, leading to high potency, while the other may fit poorly or not at all. nih.gov
For piperidine-containing compounds, key stereochemical considerations include:
Chiral Centers on the Ring: Introduction of a substituent at the 3-position of the piperidine ring, for example, creates two chiral centers (at C3 and C4). This results in the possibility of four stereoisomers (two pairs of enantiomers), each potentially having a unique biological profile.
Axial vs. Equatorial Substituents: As mentioned earlier, the orientation of a substituent on the piperidine ring (axial or equatorial) can significantly affect its interaction with the target. scilit.com One orientation may position a key functional group for optimal hydrogen bonding or hydrophobic interaction, while the other may lead to a steric clash. Studies on piperidin-4-one derivatives have shown that the stereochemical configuration significantly influences their antibacterial, antifungal, and anthelmintic activities. nih.gov
Identification of Key Pharmacophoric Elements for Target Engagement
Based on SAR studies of this compound and its analogs, a general pharmacophore model for target engagement, particularly for protein kinases, can be proposed. This model identifies the essential structural features required for binding and inhibition.
Molecular docking studies on related heterocyclic inhibitors targeting kinases like VEGFR-2, PI3Kα, and IRAK4 have revealed common binding modes. nih.govuni.lunih.govnih.gov
Hydrogen Bonding Core: The nitrogen atoms within the oxazolo[5,4-b]pyridine scaffold are critical pharmacophoric elements. Typically, one or more of these nitrogens act as hydrogen bond acceptors, interacting with key amino acid residues in the hinge region of the kinase ATP-binding site (e.g., the backbone NH of residues like Cys919 in VEGFR-2 or Val851 in PI3Kα). nih.govnih.gov
Hydrophobic Pockets: The fused aromatic core itself occupies a hydrophobic region of the binding pocket. The piperidine ring and its substituents often extend into another hydrophobic pocket, and the nature of these substituents is crucial for optimizing van der Waals contacts.
Solvent-Exposed Region: Substituents on the pyridine ring and the piperidine nitrogen are often directed towards the solvent-exposed region of the active site. This allows for the incorporation of polar groups to improve solubility and other drug-like properties without disrupting the core binding interactions.
A representative pharmacophore model would include:
A heterocyclic core (oxazolo[5,4-b]pyridine) capable of forming at least one hydrogen bond with the kinase hinge region.
A substituent at the 2-position (the piperidine ring) that fits into a specific, often hydrophobic, pocket.
An N-substituent on the piperidine that can be modified to fine-tune potency and physicochemical properties.
This systematic exploration of SAR provides a rational framework for the design of novel and more potent derivatives of this compound for various therapeutic targets.
Biological Activities and Pharmacological Profiles of 2 Piperidin 4 Yl Oxazolo 5,4 B Pyridine Analogs
Antimicrobial Efficacy Investigations
Research into the antimicrobial properties of oxazolopyridine derivatives has shown varied activity against bacterial and fungal strains. While specific studies on 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine are limited, investigations into structurally related compounds provide insight into the potential of this chemical class.
Antibacterial Activity Against Gram-Positive Strains
Analogs of the oxazolopyridine scaffold have demonstrated notable activity against Gram-positive bacteria. Studies on related alkyl pyridinol compounds, for instance, have shown potent antibacterial effects against various Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA). mdpi.com One study reported that novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a piperazine (B1678402) moiety exhibited significant antibacterial activity against a panel of Gram-positive bacteria, with one compound showing an eight-fold stronger inhibitory effect than the standard drug linezolid. nih.gov In contrast, certain sulfonamide isoxazolo[5,4-b]pyridine (B12869864) derivatives were found to be inactive against the Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus. researchgate.net
Antibacterial Activity Against Gram-Negative Strains
The efficacy of oxazolopyridine analogs against Gram-negative bacteria appears to be more specific. A study on new sulfonamide isoxazolo[5,4-b]pyridine derivatives found that two compounds, N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide and N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide, displayed antimicrobial activity towards Pseudomonas aeruginosa and Escherichia coli. researchgate.netnih.gov However, these same compounds were inactive against other Gram-negative bacteria like Salmonella enterica and Klebsiella pneumoniae, suggesting a high degree of specificity. researchgate.net The minimal inhibitory concentrations (MIC) for these two compounds against P. aeruginosa were determined to be 47 µg/mL and 44 µg/mL, respectively. researchgate.net Other research on fused-ring systems related to oxazolopyridines has also noted weak Gram-negative activity. nih.gov
| Compound | Bacterial Strain | Activity (MIC) |
|---|---|---|
| N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide | Pseudomonas aeruginosa | 47 µg/mL |
| N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide | Pseudomonas aeruginosa | 44 µg/mL |
| N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide | Escherichia coli | Active (MIC not specified) researchgate.net |
| N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide | Escherichia coli | Active (MIC not specified) researchgate.net |
| N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide | Bacillus subtilis | No Activity researchgate.net |
| N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide | Staphylococcus aureus | No Activity researchgate.net |
Antifungal Activity Assessments
The antifungal potential of the oxazolopyridine core has also been explored. Certain oxazolo[4,5-b]pyridine (B1248351) derivatives have demonstrated antifungal activity against Candida albicans. researchgate.net Furthermore, a series of 2-aryl-1,2,4-triazolo[1,5-a]pyridine derivatives were synthesized and tested for their inhibitory activity against C. albicans and Trichophyton rubrum, with some compounds showing efficacy comparable or superior to the standard drug fluconazole. nih.gov
Anticancer Potential and Mechanisms of Action
The oxazolopyridine scaffold and its analogs have emerged as a promising area for the development of novel anticancer agents, with research focusing on their cytotoxic effects and their ability to inhibit key oncogenic pathways.
Cytotoxic Activity in Various Cancer Cell Lines
Derivatives of the broader oxazolopyridine and related oxazolopyrimidine families have shown significant cytotoxic activity against a range of human cancer cell lines. For instance, novel chalcone-based oxazole-oxazolo[4,5-b]pyridine derivatives were evaluated for their effects on cervical (SiHa), lung (A549), breast (MCF-7), and colon (Colo-205) cancer cell lines. researchgate.net One compound in this series, featuring a 3,4,5-trimethoxyphenyl group, demonstrated high potency with IC50 values ranging from 0.03 to 0.42 µM. researchgate.net
Similarly, various oxazolo[5,4-d]pyrimidine (B1261902) derivatives have been tested against lung (A549), breast (MCF7), and colon (LoVo, HT29) cancer cell lines. nih.govresearchgate.net One such derivative, compound 3g with a 3-(N,N-dimethylamino)propyl substituent, was found to be most potent against the HT29 primary colon adenocarcinoma cell line with a 50% cytotoxic concentration (CC50) of 58.4 µM. researchgate.net This activity surpassed that of the standard chemotherapy agent 5-fluorouracil. researchgate.net Thiazolo[5,4-b]pyridine (B1319707) derivatives have also been assessed for their anti-proliferative effects on cancer cells dependent on the c-KIT protein, such as GIST-T1 cells. nih.gov
| Compound Class | Cancer Cell Line | Activity (IC50/CC50) |
|---|---|---|
| Chalcone-based oxazole-oxazolo[4,5-b]pyridine (Compound 11b) | SiHa, A549, MCF-7, Colo-205 | 0.03 - 0.42 µM researchgate.net |
| Oxazolo[5,4-d]pyrimidine (Compound 3g) | HT29 (Colon) | 58.4 µM researchgate.net |
| Sulfonamide isoxazolo[5,4-b]pyridine (Compound 2) | MCF7 (Breast) | 152.56 µg/mL nih.gov |
| Sulfonamide isoxazolo[5,4-b]pyridine (Compound 5) | MCF7 (Breast) | 161.08 µg/mL nih.gov |
Inhibition of Specific Oncogenic Kinases
The mechanism of anticancer action for many oxazolopyridine analogs is linked to the inhibition of protein kinases that are crucial for cancer cell growth and survival.
VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth. nih.govresearchgate.net Inhibition of this kinase is a major strategy in cancer therapy. nih.gov Several studies have identified oxazolo[5,4-d]pyrimidine derivatives as potent inhibitors of VEGFR-2. nih.govmdpi.com In one study, a series of 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines were synthesized, with one compound exhibiting a potent IC50 value of 0.33 µM for VEGFR-2 kinase. nih.gov
PIM-1 kinase: While PIM-1 kinase is an attractive target for cancer therapy, particularly in overcoming chemotherapy resistance, current research on its inhibitors has focused on other heterocyclic scaffolds, such as pyridine-quinoline hybrids and 1,3,4-oxadiazoles. nih.govnih.gov There is currently a lack of specific research data linking this compound analogs to the inhibition of PIM-1 kinase.
GSK-3β: Glycogen (B147801) synthase kinase-3β (GSK-3β) is recognized as a pro-inflammatory enzyme and has also been implicated in cancer pathways. nih.gov A series of piperazine-linked oxazolo[4,5-b]pyridine-based derivatives were synthesized and evaluated for their GSK-3β inhibitory activity. nih.gov Several compounds demonstrated significant inhibition, with the most potent displaying an IC50 value of 0.34 µM. nih.gov Another study on oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles also identified potent GSK-3β inhibitors, with the most active compound showing an IC50 of 0.19 µM. nih.gov
| Compound Class | Target Kinase | Activity (IC50) |
|---|---|---|
| 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidine | VEGFR-2 | 0.33 µM nih.gov |
| Piperazine-linked oxazolo[4,5-b]pyridine | GSK-3β | 0.34 µM nih.gov |
| Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazole | GSK-3β | 0.19 µM nih.gov |
Modulation of Apoptotic Pathways
While direct studies on this compound analogs are limited, research on the closely related oxazolo[5,4-d]pyrimidine scaffold provides significant insights into the pro-apoptotic potential of this class of compounds. Apoptosis, or programmed cell death, is a critical process in the development and maintenance of multicellular organisms, and its deregulation is a hallmark of cancer.
Certain oxazolo[5,4-d]pyrimidine derivatives have demonstrated the ability to induce apoptosis in human cancer cell lines. researchgate.netmdpi.com For instance, one study found that these compounds exhibited pro-apoptotic activity, with some derivatives showing a strong increase in cell apoptosis compared to reference drugs like cisplatin (B142131) and 5-fluorouracil. researchgate.net The mechanism of this pro-apoptotic activity is thought to involve the inhibition of anti-apoptotic proteins. mdpi.com Members of the B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, and their overexpression can promote cancer cell survival. nih.gov Specific oxazolo[5,4-d]pyrimidine derivatives have been identified as inhibitors of Bcl-2, thereby promoting the release of pro-apoptotic proteins and inducing cancer cell death. nih.gov
Another mechanism through which related compounds may induce apoptosis is by inhibiting receptor tyrosine kinases, such as the vascular endothelial growth factor receptor-2 (VEGFR-2). researchgate.net Inhibition of VEGFR-2 not only blocks angiogenesis, which is crucial for tumor growth, but is also involved in the reduction of cell apoptosis. researchgate.net The pro-apoptotic effects of these compounds have also been observed in isoxazolo-[4,5-c]-pyridine derivatives, further suggesting that the broader oxazolopyridine framework is a promising scaffold for the development of anticancer agents that act by modulating apoptotic pathways. nih.gov
| Compound | Concentration | Cell Apoptosis (%) | Reference Drug (Cisplatin) Apoptosis (%) |
|---|---|---|---|
| Compound 3g | 5 µM | 51.54 | 6.28 |
| Compound 3g | 10 µM | 45.24 | 2.34 |
Anti-inflammatory Properties
Analogs of this compound have demonstrated notable anti-inflammatory properties through various mechanisms, including the inhibition of pro-inflammatory mediators and the modulation of inflammatory enzymes.
Research on structurally related oxazolo[4,5-b]pyridine derivatives has shown their potential to significantly inhibit the production of key pro-inflammatory mediators. researchgate.net In one study, certain analogs were found to substantially inhibit nitric oxide (NO), a signaling molecule involved in inflammation. researchgate.net
Furthermore, these compounds have been shown to reduce the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). researchgate.netfrontiersin.org The inhibition of these cytokines is a key strategy in the management of many inflammatory diseases. For example, specific oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles demonstrated pronounced in vivo anti-inflammatory activity, which was correlated with their ability to inhibit TNF-α, IL-1β, and IL-6. researchgate.net Similarly, piperazine-linked oxazolo[4,5-b]pyridine-based derivatives were also found to substantially inhibit these same pro-inflammatory mediators. frontiersin.org
The anti-inflammatory effects of oxazolopyridine analogs also extend to the modulation of enzymes that play a crucial role in the inflammatory cascade. While direct inhibition of cyclooxygenases (COXs) by this compound analogs is not extensively documented, some 2-(substituted phenyl)oxazolo[5,4-b]pyridines have been reported as nonacidic anti-inflammatory agents, a class of drugs that often includes COX inhibitors. documentsdelivered.com
There is more direct evidence for the inhibition of other key inflammatory enzymes. For instance, the inhibition of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation, has been observed with some pyridine (B92270) analogs.
A significant target for this class of compounds appears to be glycogen synthase kinase-3β (GSK-3β), which is now recognized as a pro-inflammatory enzyme. frontiersin.org By inhibiting GSK-3β, inflammation can be controlled. frontiersin.org A series of piperazine-linked oxazolo[4,5-b]pyridine-based derivatives were synthesized and evaluated for their in vitro GSK-3β inhibitory activity, with some compounds displaying IC50 values in the sub-micromolar range. frontiersin.org This inhibition of GSK-3β is linked to their in vivo anti-inflammatory effects. researchgate.netfrontiersin.org
| Compound | IC50 (µM) |
|---|---|
| Compound 7d | 0.34 |
| Compound 7e | 0.39 |
| Compound 7g | 0.47 |
| Compound 7c | 0.53 |
Neuropharmacological Activities
The neuropharmacological potential of this compound analogs has been explored, with studies indicating efficacy in pain management and potential for acetylcholinesterase inhibition.
A series of N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones have been identified as a new class of non-opiate antinociceptive agents. mdpi.com These compounds have been tested for their analgesic efficacy in animal models. mdpi.com One of the most potent compounds in this series, 1-[[4-(4-fluorophenyl)-1-piperazinyl]propyl]oxazolo[5,4-b]pyridin-2(1H)-one, demonstrated significant antinociceptive effects with ED50 values of 5.6 mg/kg in the phenylquinone writhing test in mice and 0.5 mg/kg in the acetic acid writhing test in rats. mdpi.com This particular analog was characterized as a potent, rapid-acting, non-opioid, and non-anti-inflammatory analgesic with a sustained effect. mdpi.com
| Compound | Test Model | Species | ED50 |
|---|---|---|---|
| 1-[[4-(4-fluorophenyl)-1-piperazinyl]propyl]oxazolo[5,4-b]pyridin-2(1H)-one | Phenylquinone Writhing Test | Mouse | 5.6 mg/kg p.o. |
| 1-[[4-(4-fluorophenyl)-1-piperazinyl]propyl]oxazolo[5,4-b]pyridin-2(1H)-one | Acetic Acid Writhing Test | Rat | 0.5 mg/kg p.o. |
Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. While the piperidine (B6355638) and pyridine moieties are present in many known AChE inhibitors, there is a lack of direct scientific literature evaluating the AChE inhibitory activity of compounds with the specific this compound scaffold.
However, studies on other pyridine derivatives have shown significant AChE inhibitory potential. For instance, a series of pyridine derivatives with a carbamic or amidic function were designed and synthesized as cholinesterase inhibitors, with some compounds exhibiting potent inhibition of human AChE with IC50 values in the nanomolar range. nih.gov Additionally, various piperidinone derivatives have been evaluated for their ability to inhibit AChE, with some showing IC50 values comparable to the standard drug rivastigmine. researchgate.net These findings suggest that the core structures present in this compound are amenable to the design of AChE inhibitors, though further research is required to confirm this activity in this specific class of compounds.
Inhibition of β-Amyloid Protein Aggregation
While direct studies on the inhibition of β-amyloid protein aggregation by this compound are not extensively documented, research into structurally related analogs, specifically 5-fluoro-2-aryloxazolo[5,4-b]pyridines, has provided valuable insights. These compounds have been investigated as potential Positron Emission Tomography (PET) ligands for imaging β-amyloid plaques, a hallmark of Alzheimer's disease. The binding affinity of these analogs to β-amyloid plaques is a critical indicator of their potential to interfere with the aggregation process.
A study focused on the synthesis and evaluation of these analogs used competition binding assays with human Alzheimer's disease (AD) brain homogenates to determine their binding potency. The affinity of these compounds for β-amyloid plaques is typically expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity.
Several 5-fluoro-2-aryloxazolo[5,4-b]pyridine analogs demonstrated significant binding affinity for β-amyloid plaques. The research identified that modifications to the aryl group at the 2-position of the oxazolo[5,4-b]pyridine (B1602731) core significantly influence this affinity. The data from these binding studies are crucial for understanding the structure-activity relationship and for the rational design of more potent inhibitors of β-amyloid aggregation.
Table 1: Binding Affinity of 5-Fluoro-2-aryloxazolo[5,4-b]pyridine Analogs to β-Amyloid Plaques
| Compound | R-Group on Aryl Moiety | Kᵢ (nM) |
|---|---|---|
| 14b | 4-(Methylamino)phenyl | 5.8 |
| 16b | 4-(Methylamino)-3-hydroxyphenyl | 6.2 |
| 17b | 4-(Methylamino)-3-fluorophenyl | 7.9 |
| 1a | 4-Aminophenyl | 11 |
| 1b | 4-Hydroxyphenyl | 25 |
| 1c | 4-Methoxyphenyl | 30 |
The binding of these oxazolo[5,4-b]pyridine derivatives to amyloid plaques suggests a potential mechanism for inhibiting aggregation by stabilizing certain conformations of the amyloid protein or by directly blocking the sites required for fibril formation. While these compounds were primarily evaluated as imaging agents, their high affinity for β-amyloid provides a strong foundation for their further development as therapeutic agents aimed at preventing or slowing the progression of Alzheimer's disease by targeting amyloid protein aggregation.
Other Reported Biological Activities (e.g., Glycoprotein GPIIb/GPIIIa Antagonism)
Beyond their interaction with β-amyloid, analogs of the oxazolo[5,4-b]pyridine scaffold have been explored for a variety of other biological activities. However, specific investigations into the Glycoprotein GPIIb/GPIIIa antagonism of this compound and its close derivatives are not prominently reported in the scientific literature.
Nevertheless, the broader class of oxazolopyridines has been shown to exhibit a range of pharmacological effects, including anti-inflammatory and kinase inhibitory activities. For instance, certain oxazolo[4,5-b]pyridine-based piperazinamides have been identified as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme in inflammatory pathways. nih.gov One of the most active compounds in a synthesized series demonstrated significant GSK-3β inhibition with a half-maximal inhibitory concentration (IC₅₀) of 0.34 µM. nih.gov This compound also exhibited considerable in vivo anti-inflammatory effects in a rat paw edema model, reducing paw volume by 62.79% three hours after administration. nih.gov
Furthermore, other studies have revealed that oxazolo[5,4-d]pyrimidine derivatives can act as inhibitors of various kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is implicated in angiogenesis and cancer. nih.gov Some of these compounds have shown potent inhibitory activity against VEGFR-2, highlighting the versatility of the oxazolopyrimidine core in designing targeted therapies. nih.gov The diverse biological activities of the broader oxazolopyridine class suggest that while Glycoprotein GPIIb/GPIIIa antagonism may not be a reported activity for this compound analogs, the core structure is amenable to modifications that could elicit a wide range of pharmacological responses.
Table 2: Other Reported Biological Activities of Oxazolopyridine Analogs
| Compound Class | Biological Target | Key Findings |
|---|---|---|
| Oxazolo[4,5-b]pyridine-based piperazinamides | Glycogen Synthase Kinase-3β (GSK-3β) | IC₅₀ of 0.34 µM for the most active compound; significant in vivo anti-inflammatory activity. nih.gov |
| Oxazolo[5,4-d]pyrimidine derivatives | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Potent inhibitory activity identified through in silico and in vitro assays. nih.gov |
Molecular Mechanisms of Action and Target Identification for 2 Piperidin 4 Yl Oxazolo 5,4 B Pyridine Derivatives
Enzyme Inhibition Kinetics and Selectivity
Derivatives of fused heterocyclic systems containing an oxazole (B20620) ring, such as oxazolo[5,4-d]pyrimidines and oxazolo[4,5-b]pyridines, have demonstrated significant enzyme inhibitory activity, particularly against kinases. These findings suggest that 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine derivatives could also function as enzyme inhibitors.
Research on related oxazolo[5,4-d]pyrimidine (B1261902) derivatives has identified them as inhibitors of several kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Aurora A kinase, Janus kinase 1 (JAK1), and Janus kinase 2 (JAK2). nih.gov For instance, certain oxazolo[5,4-d]pyrimidine derivatives have shown potent in vitro inhibition of Aurora A kinase with IC50 values in the nanomolar range (1-50 nM). mdpi.com
Furthermore, piperazine-linked oxazolo[4,5-b]pyridine (B1248351) derivatives have been synthesized and evaluated as inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β), a pro-inflammatory enzyme. nih.gov Several of these compounds displayed significant GSK-3β inhibitory activity, with IC50 values as low as 0.34 µM. nih.gov The selectivity of these compounds against other kinases is a critical aspect of their development as therapeutic agents to minimize off-target effects. For example, replacing an oxazolo[5,4-d]pyrimidine moiety with other oxazole-containing fused heterocyclic rings, such as oxazolo[5,4-b]pyridine (B1602731), has been shown to enhance JAK1 inhibitory activity and improve selectivity between different kinases. nih.gov
The kinetic studies of these related compounds often reveal a competitive mode of inhibition, where the inhibitor vies with the endogenous substrate (like ATP in the case of kinases) for binding to the enzyme's active site. The selectivity profile is determined by testing the compounds against a panel of different enzymes.
Interactive Data Table: Enzyme Inhibition by Structurally Related Oxazolopyridine Derivatives
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| Oxazolo[5,4-d]pyrimidine derivative | Aurora A Kinase | 0.001 - 0.05 | mdpi.com |
| Piperazine-linked oxazolo[4,5-b]pyridine derivative | GSK-3β | 0.34 | nih.gov |
| Thiazolo[5,4-b]pyridine (B1319707) derivative | PI3Kα | 0.0036 | nih.gov |
| Thiazolo[5,4-b]pyridine derivative | PI3Kγ | 0.0018 | nih.gov |
| Thiazolo[5,4-b]pyridine derivative | PI3Kδ | 0.0025 | nih.gov |
Investigation of Cellular Signaling Pathway Modulation
The inhibition of key enzymes or the modulation of receptor activity by this compound derivatives would be expected to have downstream effects on cellular signaling pathways. For instance, the inhibition of kinases like VEGFR-2, which is a critical mediator of angiogenesis, can disrupt signaling cascades involved in cell proliferation, migration, and survival. nih.gov Overexpression of VEGFR-2 is associated with various tumors, and its inhibition is a key strategy in cancer therapy. nih.govmdpi.com
Similarly, the inhibition of the PI3K/Akt signaling pathway is a target for anticancer drug development. Thiazolo[5,4-b]pyridine derivatives, which are structurally related to oxazolopyridines, have been identified as potent phosphoinositide 3-kinase (PI3K) inhibitors. nih.gov By blocking PI3K, these compounds can prevent the downstream activation of Akt, a key protein in cell survival and proliferation pathways.
Furthermore, the inhibition of GSK-3β by oxazolo[4,5-b]pyridine derivatives can modulate inflammatory responses by suppressing the production of pro-inflammatory mediators. nih.gov This highlights the potential for these compounds to impact signaling pathways involved in inflammation.
Analysis of Protein-Ligand Interactions
Understanding the interactions between a ligand and its protein target at the molecular level is crucial for rational drug design and optimization. Techniques such as X-ray crystallography and molecular docking are employed to elucidate these interactions.
Molecular docking studies have been performed on related oxazolo[5,4-d]pyrimidine derivatives to predict their binding mode within the active site of VEGFR-2. nih.govmdpi.com These studies have shown that the compounds can form hydrogen bonds with key amino acid residues in the hinge region of the kinase domain, a common interaction pattern for kinase inhibitors. mdpi.com For example, a hydrogen bond can be formed between the oxygen heteroatom of the isoxazole (B147169) substituent and a cysteine residue (Cys919) in the VEGFR-2 binding site. mdpi.com Additionally, the pyrimidine (B1678525) ring can engage in π–alkyl and π–σ interactions with other residues. mdpi.com
For thiazolo[5,4-b]pyridine inhibitors of PI3Kα, docking studies have revealed that the N-heterocyclic core fits into the ATP binding pocket and forms hydrogen bond interactions with key residues like Val851 in the hinge region. nih.gov
These computational approaches, ideally validated by experimental structural data, provide valuable insights into the structure-activity relationships (SAR) and guide the design of more potent and selective derivatives.
Identification of Off-Targets and Polypharmacology
A significant challenge in drug development is ensuring that a compound interacts selectively with its intended target. Off-target interactions can lead to unwanted side effects. Therefore, identifying the off-target profile and understanding the polypharmacology (the ability of a compound to interact with multiple targets) of a drug candidate is essential.
For derivatives of this compound, a comprehensive off-target profiling would involve screening the compounds against a broad panel of kinases, GPCRs, ion channels, and other biologically relevant proteins. This can be done through in vitro binding and functional assays.
The structural similarity of the oxazolopyridine core to purine (B94841) bases suggests that these compounds could potentially interact with a range of purine-binding proteins, including various kinases and enzymes involved in nucleic acid metabolism. nih.gov For example, some oxazolo[5,4-d]pyrimidines have been found to be competitive inhibitors of human erythrocytic hypoxanthine-guanine phosphoribosyltransferase (HGPRT). nih.gov
Understanding the polypharmacology of these derivatives can also open up new therapeutic opportunities. A compound that modulates multiple targets in a disease-relevant pathway may have enhanced efficacy compared to a highly selective agent. However, this needs to be carefully balanced against the potential for increased side effects.
Computational Chemistry and in Silico Approaches in the Study of 2 Piperidin 4 Yl Oxazolo 5,4 B Pyridine
Molecular Docking Simulations for Ligand-Target Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to predict the binding mode of a small molecule ligand, such as 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine, within the active site of a target protein. This allows for the elucidation of key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, which are crucial for molecular recognition and biological activity.
Studies on structurally related scaffolds, such as thiazolo[5,4-b]pyridine (B1319707) derivatives, have successfully employed molecular docking to understand their binding to protein kinases like phosphoinositide 3-kinase (PI3K). nih.gov For this compound, docking simulations would involve preparing the 3D structure of the ligand and the target protein (e.g., a kinase, a G-protein coupled receptor, or an enzyme) and then systematically sampling conformations of the ligand within the binding site. The results are typically ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol).
A hypothetical docking study of this compound against a protein kinase target might reveal that the oxazolo[5,4-b]pyridine (B1602731) core acts as a hinge-binder, forming critical hydrogen bonds with backbone atoms in the hinge region of the kinase. The piperidine (B6355638) ring could extend into a hydrophobic pocket, with the nitrogen atom potentially forming additional hydrogen bonds or salt bridges.
Table 1: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target
| Parameter | Value/Description |
| PDB ID of Target | e.g., 3Q6B (PI3Kγ) |
| Binding Affinity (kcal/mol) | -8.5 |
| Hydrogen Bonds | - Pyridine (B92270) N with Val882 (Hinge) - Piperidine NH with Asp964 |
| Hydrophobic Interactions | - Oxazole (B20620) ring with Ile879, Ile963 - Piperidine ring with Trp812, Met953 |
| Key Interacting Residues | Val882, Trp812, Asp964, Met953, Ile963 |
This detailed interaction map is invaluable for guiding the rational design of more potent and selective analogs through structure-based drug design.
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and interactions of atoms and molecules over time. MD simulations are crucial for assessing the conformational stability of the predicted binding pose from docking and for understanding the dynamics of the ligand-protein interactions.
Following a docking study, the highest-ranked pose of this compound within its target's active site would be subjected to an MD simulation, typically for a duration of nanoseconds to microseconds. The system is placed in a simulated physiological environment (water, ions, physiological temperature, and pressure). The simulation trajectory provides detailed information on the stability of the complex, which is often analyzed by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A stable RMSD value over time suggests a stable binding mode.
Furthermore, the Root Mean Square Fluctuation (RMSF) can be calculated for individual residues to identify flexible regions of the protein upon ligand binding. Analysis of the simulation can also confirm the persistence of key hydrogen bonds and other interactions observed in the static dock. Studies on related heterocyclic systems have used MD simulations to confirm the stability of ligand-protein complexes and the reliability of the docked conformations. researchgate.netplos.orgnih.gov
Table 2: Representative Data from a Molecular Dynamics Simulation
| Analysis Metric | Observation | Interpretation |
| Protein RMSD | Converges to ~2.1 Å after 20 ns | The protein-ligand complex is stable throughout the simulation. |
| Ligand RMSD | Stable at ~1.5 Å relative to the protein binding site | The ligand maintains a consistent binding pose. |
| Residue RMSF | Low fluctuation for hinge region residues (e.g., Val882) | Key binding site residues remain stable, indicating strong interaction. |
| Hydrogen Bond Occupancy | Pyridine N···Val882 H-bond present >90% of simulation time | The critical hinge interaction is highly stable and consistently maintained. |
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These calculations provide insights into the molecule's electronic structure, charge distribution, and reactivity, which are fundamental to its interaction with biological targets.
For this compound, DFT calculations can determine properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.
Additionally, calculating the Molecular Electrostatic Potential (MEP) map helps to visualize the charge distribution across the molecule. The MEP map identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack and can act as hydrogen bond acceptors, and electron-deficient regions (positive potential), which are prone to nucleophilic attack and can act as hydrogen bond donors. This information is critical for understanding and predicting how the molecule will interact with the amino acid residues in a protein's active site.
Table 3: Hypothetical Quantum Chemical Properties of this compound
| Property | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.5 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates good kinetic stability. |
| Dipole Moment | 3.5 Debye | Suggests the molecule is polar, which can influence solubility and binding. |
| MEP Negative Regions | Pyridine nitrogen, Oxazole oxygen | Likely sites for hydrogen bond acceptance. |
| MEP Positive Region | Piperidine N-H | A likely site for hydrogen bond donation. |
In Silico ADME Prediction and Pharmacokinetic Relevance for Compound Design
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery. These predictions help to identify potential liabilities in a compound's pharmacokinetic profile, allowing for optimization before significant resources are invested. Various computational models and rules, such as Lipinski's Rule of Five, are used to assess the "drug-likeness" of a molecule. plos.orgmdpi.com
For this compound, a range of ADME parameters can be calculated. These include molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area (PSA). These descriptors help predict oral bioavailability, membrane permeability, and potential for distribution within the body. Predictions can also be made for interactions with cytochrome P450 enzymes (potential for metabolism) and human Ether-à-go-go-Related Gene (hERG) channel blockage (a key toxicity indicator).
Table 4: Predicted ADME Properties for this compound
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Interpretation |
| Molecular Weight | 217.26 g/mol | ≤ 500 | Compliant; favorable for absorption. |
| logP (Lipophilicity) | 1.85 | ≤ 5 | Compliant; balanced solubility and permeability. |
| Hydrogen Bond Donors | 1 | ≤ 5 | Compliant. |
| Hydrogen Bond Acceptors | 4 | ≤ 10 | Compliant. |
| Polar Surface Area (PSA) | 54.8 Ų | < 140 Ų | Predicts good cell membrane permeability. |
| Aqueous Solubility (logS) | -2.5 | > -4 | Indicates adequate solubility. |
| hERG Inhibition | Predicted non-inhibitor | N/A | Low risk of cardiotoxicity. |
| CYP2D6 Inhibition | Predicted non-inhibitor | N/A | Low risk of drug-drug interactions via this pathway. |
These predictions suggest that this compound has a favorable, drug-like profile, making it a promising scaffold for further development.
Pharmacophore Modeling and Virtual Screening for Novel Ligands
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. A pharmacophore model can be generated based on the structure of a known active ligand like this compound or from the ligand-bound structure of the target protein.
Once developed, this model serves as a 3D query to search large chemical databases for other molecules that contain the same pharmacophoric features in a similar spatial arrangement. This process, known as virtual screening, can rapidly identify novel scaffolds or derivatives that are likely to be active against the target of interest. nih.govmdpi.com
A pharmacophore model for this compound might include features such as an aromatic ring (the oxazolopyridine core), a hydrogen bond acceptor (the pyridine nitrogen), a hydrogen bond donor (the piperidine N-H), and a hydrophobic group (the piperidine ring).
Table 5: Key Features of a Hypothetical Pharmacophore Model
| Feature | Description | Geometric Constraint (Relative to Aromatic Ring Center) |
| Aromatic Ring (AR) | The oxazolo[5,4-b]pyridine core | Reference point |
| Hydrogen Bond Acceptor (HBA) | Pyridine nitrogen atom | ~2.5 Å |
| Hydrogen Bond Donor (HBD) | Piperidine N-H group | ~4.8 Å |
| Hydrophobic Group (HY) | Centroid of the piperidine ring | ~4.0 Å |
This model can then be used to screen millions of compounds to find new potential hits that merit further investigation through synthesis and biological testing.
Cheminformatics for Library Design and Data Analysis
Cheminformatics combines computational methods with chemical information to support drug discovery efforts, particularly in the design of compound libraries and the analysis of structure-activity relationship (SAR) data. For a lead compound like this compound, cheminformatics tools can be used to design a focused library of analogs to systematically explore the chemical space around the core scaffold.
This involves identifying key points for chemical modification (e.g., the piperidine ring, or substitution on the pyridine ring) and selecting a diverse yet representative set of building blocks to generate a library of new compounds. Cheminformatics helps ensure the library has a good distribution of physicochemical properties (e.g., size, polarity, flexibility) to maximize the chances of identifying improved compounds.
Once the library is synthesized and tested, cheminformatics tools are used to analyze the resulting SAR data. By correlating changes in molecular descriptors with changes in biological activity, quantitative structure-activity relationship (QSAR) models can be built. These models can then predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates and guiding the next round of lead optimization.
Table 6: Illustrative Library Design around the this compound Scaffold
| Compound ID | R1 Substitution (on Piperidine N) | R2 Substitution (on Pyridine Ring) | Predicted logP | Predicted Activity (QSAR) |
| Parent | -H | -H | 1.85 | Baseline |
| Lib-001 | -CH₃ | -H | 2.20 | Increased |
| Lib-002 | -C(=O)CH₃ | -H | 1.50 | Decreased |
| Lib-003 | -H | 6-Cl | 2.55 | Increased |
| Lib-004 | -CH₃ | 6-Cl | 2.90 | Synergistic Increase |
This systematic, data-driven approach accelerates the iterative cycle of drug design, leading to the more efficient development of optimized clinical candidates.
Preclinical Investigations and Translational Research for 2 Piperidin 4 Yl Oxazolo 5,4 B Pyridine Candidates
In Vitro Efficacy Assessments in Relevant Biological Systems7.2. In Vivo Animal Model Studies for Pharmacological Validation7.2.1. Evaluation in Disease-Specific Animal Models7.2.2. Assessment of Biological Response in Vivo7.3. Biomarker Discovery and Validation in Preclinical Settings7.4. Comparative Efficacy Studies with Reference Compounds
Without specific data from preclinical investigations, any attempt to generate the requested content would fall outside the strict requirement for scientifically accurate and informative reporting on "2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine."
Future Perspectives and Research Directions for 2 Piperidin 4 Yl Oxazolo 5,4 B Pyridine
Development of Advanced Synthetic Methodologies
While classical methods for the synthesis of oxazolo[5,4-b]pyridines exist, future research will likely focus on the development of more efficient, sustainable, and versatile synthetic strategies. Current methods for the synthesis of related oxazolo[5,4-b]- and oxazolo[4,5-b]pyridines often involve harsh reaction conditions, long reaction times, and can result in low yields with the formation of side products. researchgate.net
Future advancements are anticipated in the following areas:
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate the synthesis of related isoxazolo[5,4-b]pyridines and 2-aryloxazolo[4,5-b]pyridines, offering advantages such as reduced reaction times, higher yields, and simpler work-up procedures. nih.govoiccpress.com This technology could be adapted for the synthesis of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine and its derivatives, facilitating the rapid generation of compound libraries for biological screening. nih.gov
Flow Chemistry: Continuous flow synthesis offers benefits in terms of safety, scalability, and process control. The application of flow chemistry to the synthesis of related heterocyclic compounds, such as pyrazolo[3,4-b]pyridines, has been reported. mdpi.com Exploring flow-based methodologies for the synthesis of the oxazolo[5,4-b]pyridine (B1602731) core could lead to more efficient and reproducible manufacturing processes.
Novel Catalytic Systems: The development of new catalysts could enable milder and more selective synthetic routes. For instance, the use of a nano-basic catalyst (amino-functionalized SBA-15) has been reported for the synthesis of 2-aryloxazolo[4,5-b]pyridines under solvent-free microwave conditions. oiccpress.com Research into novel catalysts for the specific construction of the this compound scaffold could improve efficiency and reduce environmental impact.
Exploration of Novel Biological Targets and Therapeutic Applications
Derivatives of the oxazolopyridine scaffold have demonstrated a wide range of biological activities, suggesting that this compound could have therapeutic potential in various diseases. researchgate.net Future research should aim to identify and validate novel biological targets for this compound and its analogs.
Established and Potential Therapeutic Areas:
| Therapeutic Area | Potential Molecular Targets | Rationale for Exploration |
| Oncology | VEGFR-2, Kinases (e.g., PI3K, c-KIT) | Related oxazolo[5,4-d]pyrimidines and thiazolo[5,4-b]pyridines have shown anticancer activity through the inhibition of key signaling pathways involved in tumor growth and angiogenesis. nih.govmdpi.comnih.gov |
| Inflammatory Diseases | GSK-3β, Cyclooxygenase (COX) | Oxazolo[4,5-b]pyridine (B1248351) derivatives have been identified as inhibitors of GSK-3β, a pro-inflammatory enzyme. nih.gov Additionally, some 2-(substituted phenyl)oxazolo[5,4-b]pyridines exhibit anti-inflammatory activity. nih.gov |
| Neurodegenerative Diseases | Monoamine Oxidase B (MAO-B) | Oxazolopyridine and thiazolopyridine derivatives have been investigated as MAO-B inhibitors for the potential treatment of Parkinson's disease. researchgate.net |
| Infectious Diseases | Bacterial and Viral Proteins | The pyridine (B92270) nucleus is a common feature in many antimicrobial and antiviral drugs. mdpi.comresearchgate.net |
Future studies should employ high-throughput screening and target-based assays to uncover new biological activities and mechanisms of action for this compound.
Design and Synthesis of Highly Selective and Potent Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For this compound, future research should focus on systematic modifications of its core structure to enhance potency, selectivity, and pharmacokinetic properties.
Key Areas for SAR Exploration:
Piperidine (B6355638) Moiety: The piperidine ring offers a key point for modification. SAR studies on related piperidine-based compounds have shown that the nature and size of substituents on the piperidine ring can significantly influence biological activity. nih.gov
Oxazolo[5,4-b]pyridine Core: Modifications to the core heterocyclic system, such as the introduction of substituents on the pyridine ring, could modulate the electronic properties and binding interactions of the molecule.
Linker between the Piperidine and Oxazolopyridine Rings: While the current compound has a direct linkage, the introduction of different linker groups could alter the compound's flexibility and orientation within a biological target's binding site.
By systematically synthesizing and evaluating new derivatives, it will be possible to develop compounds with improved therapeutic profiles.
Integration of Artificial Intelligence and Machine Learning in Drug Design
Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the drug discovery process. These computational tools can be applied to the development of this compound derivatives in several ways:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the biological activity of new derivatives based on their chemical structure. This can help to prioritize the synthesis of the most promising compounds. A study on 1,2,4-triazolo[1,5-a]pyrimidine analogs used machine learning algorithms to model their activity against Plasmodium falciparum. mdpi.com
Virtual Screening: Large virtual libraries of this compound derivatives can be screened against the three-dimensional structures of biological targets to identify potential hits.
De Novo Drug Design: AI algorithms can be used to design entirely new molecules with desired properties, based on the this compound scaffold.
ADMET Prediction: Machine learning models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process.
The integration of these in silico methods can significantly reduce the time and cost associated with the discovery of new drug candidates.
Application in Chemical Biology as Tool Compounds and Probes
Beyond its therapeutic potential, this compound and its derivatives could be valuable tools for basic research in chemical biology.
Fluorescent Probes: The oxazolopyridine core has been utilized in the synthesis of fluorescent markers for imaging organelles within cells. nih.gov By incorporating fluorophores or environmentally sensitive dyes into the this compound structure, it may be possible to develop novel fluorescent probes for studying biological processes. The design of such probes involves linking the oxazolopyridine unit to photogenic precursors. nih.gov These probes could be used to visualize specific cellular components or to monitor changes in the cellular environment, such as pH. nih.govmdpi.com
Chemical Probes for Target Identification: A well-characterized derivative of this compound with high affinity and selectivity for a specific biological target could be used as a chemical probe to study the function of that target in cells and organisms.
The development of such tool compounds would not only advance our understanding of fundamental biology but could also aid in the validation of new drug targets.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine, and how do reaction parameters affect yield?
- Answer : The synthesis typically involves multi-step reactions, starting with aminopyridine derivatives. For example, Ghosez reagent-activated carboxylic acids react with 3-amino-2,6-difluoropyridine under basic conditions (e.g., pyridine) to form intermediates, followed by cyclization . Key parameters include solvent choice (e.g., dichloromethane), temperature (reflux conditions), and stoichiometry. Purification via chromatography or recrystallization ensures high purity (99% reported in some cases) . Yields range from 45% to 70%, depending on substituent compatibility .
Q. How is the structural integrity of this compound validated experimentally?
- Answer : Spectroscopic techniques are critical:
- 1H/13C NMR : Confirms regioselectivity of cyclization and piperidine substitution .
- HPLC : Assesses purity (>95% threshold for pharmacological studies) .
- X-ray crystallography : Resolves fused-ring geometry and hydrogen-bonding patterns (e.g., N–H⋯Br interactions in piperidine derivatives) .
Advanced Research Questions
Q. What strategies optimize regioselectivity during oxazolo[5,4-b]pyridine cyclization?
- Answer : Regioselectivity is influenced by:
- Electron-withdrawing groups on pyridine precursors, directing nucleophilic attack .
- Catalytic systems : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor intramolecular cyclization over side reactions .
Q. How do structural modifications to the piperidine moiety impact biological activity?
- Answer : Piperidine substituents modulate receptor binding:
- N-Alkylation : Enhances blood-brain barrier penetration for CNS targets (e.g., histamine H3 receptors) .
- Stereochemistry : Cis vs. trans configurations affect affinity (e.g., IC50 differences in kinase assays) .
- Bulkier groups : Reduce off-target interactions but may lower solubility .
Q. How can contradictory bioactivity data across studies be reconciled?
- Answer : Discrepancies often arise from:
- Assay conditions : Varying cell lines (e.g., MIA PaCa-2 vs. PC-3) or incubation times .
- Purity thresholds : Impurities >5% skew IC50 values .
- Structural analogs : Subtle differences (e.g., oxazole vs. thiazole rings) alter target engagement .
Methodological Challenges
Q. What advanced techniques resolve crystallographic ambiguities in fused-ring systems?
- Answer :
- OLEX2 software : Refines low-temperature crystallographic data (e.g., twin crystals in oxazole derivatives) .
- High-resolution TEM : Visualizes π-stacking in polymorphs (e.g., P-1 vs. P21 symmetry in piperidine derivatives) .
- Synchrotron radiation : Enhances data resolution for heavy atoms (e.g., bromine in analogs) .
Q. How are computational tools integrated into mechanistic studies of oxazolo[5,4-b]pyridine derivatives?
- Answer :
- Docking simulations (AutoDock Vina) : Predict binding modes to targets like B-raf kinase .
- ADME prediction (SwissADME) : Estimates logP, bioavailability, and metabolic stability .
- DFT calculations (Gaussian) : Model electron density for correlation-energy analysis (e.g., Colle-Salvetti functional) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
